EtDO-P4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EtDO-P4 involves the reaction of D-threo-1-(3’,4’-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol with appropriate reagents under controlled conditions. The compound is typically synthesized in a laboratory setting, ensuring high purity and specificity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
EtDO-P4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
EtDO-P4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosphingolipid synthesis and its inhibition.
Biology: Investigated for its effects on cellular processes, including cell signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in reducing drug resistance and enhancing the efficacy of chemotherapeutic drugs
Mechanism of Action
EtDO-P4 exerts its effects by inhibiting UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme involved in glycosphingolipid synthesis. By inhibiting UGCG, this compound decreases the production of glycosphingolipids, which play a role in various cellular processes. This inhibition leads to decreased drug resistance and enhanced cytotoxicity of chemotherapeutic drugs .
Comparison with Similar Compounds
Similar Compounds
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-PDMP): Another glucosylceramide synthase inhibitor with similar applications in research.
Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Uniqueness
EtDO-P4 is unique in its high potency and selectivity as a nanomolar inhibitor of UGCG. Its ability to penetrate cells and selectively inhibit glycosphingolipid synthesis makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZZVJOQCCAOR-DLFZDVPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432741 | |
Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245329-78-6 | |
Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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